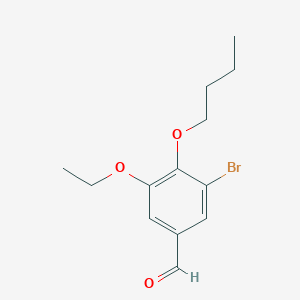

3-Bromo-4-butoxy-5-ethoxybenzaldehyde

Description

3-Bromo-4-butoxy-5-ethoxybenzaldehyde is a brominated benzaldehyde derivative featuring a butoxy group at the 4-position and an ethoxy group at the 5-position. This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde group and electron-rich aromatic system. Its structural uniqueness lies in the combination of bulky alkoxy substituents (butoxy and ethoxy) and a bromine atom, which influence its electronic properties, solubility, and reactivity .

Propriétés

IUPAC Name |

3-bromo-4-butoxy-5-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-3-5-6-17-13-11(14)7-10(9-15)8-12(13)16-4-2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJHYYDOHVOPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde typically involves the bromination of 4-butoxy-5-ethoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde may involve a multi-step process starting from readily available precursors. The process includes:

Alkylation: Introduction of butoxy and ethoxy groups onto the benzaldehyde ring.

Bromination: Selective bromination at the desired position using bromine or NBS.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Bromo-4-butoxy-5-ethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 3-Bromo-4-butoxy-5-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medical research, this compound has been studied for its potential as an anticancer agent and as an anti-inflammatory drug. It is used in the development of new therapeutic agents and in the study of biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the synthesis of dyes, pigments, and other industrial products.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde in biological systems involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The following table compares 3-Bromo-4-butoxy-5-ethoxybenzaldehyde with key analogs identified in the literature:

Key Observations:

Electron-withdrawing bromine at the 3-position deactivates the aromatic ring, directing electrophilic substitution to specific positions. The aldehyde group in benzaldehyde derivatives enables nucleophilic additions (e.g., condensations), whereas the carboxylic acid in 723245-42-9 supports salt formation or esterification .

The methylbenzyloxy group in 361369-07-5 increases steric bulk, which may reduce crystallization tendencies but improve thermal stability .

Physical Properties:

- Solubility: The carboxylic acid derivative (723245-42-9) exhibits higher aqueous solubility due to ionization, whereas alkoxy-substituted benzaldehydes are more soluble in organic solvents like DCM or THF.

- Melting Points: Benzoic acid analogs generally have higher melting points (e.g., 723245-42-9) due to hydrogen bonding, while benzaldehydes with flexible alkoxy chains (e.g., butoxy) show lower melting ranges .

Activité Biologique

3-Bromo-4-butoxy-5-ethoxybenzaldehyde (CAS No. 881601-64-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and two ether substituents (butoxy and ethoxy) on a benzaldehyde backbone, which may influence its reactivity and biological interactions.

The biological activity of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The exact pathways can vary depending on the biological context but often involve modulation of signaling pathways related to cell proliferation and inflammation.

Anticancer Activity

Research has indicated that compounds similar to 3-Bromo-4-butoxy-5-ethoxybenzaldehyde exhibit significant anticancer properties. For instance, studies have shown that related benzaldehyde derivatives can inhibit the growth of human tumor cell lines, including nasopharyngeal carcinoma (KB) and lung carcinoma (A549). The cytotoxicity was measured using IC50 values, indicating the concentration required to reduce cell viability by 50% .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Bromo-4-butoxy-5-ethoxybenzaldehyde | A549 | TBD |

| Curcumin | A549 | 5.5 |

| Doxorubicin | A549 | 0.1 |

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Its structural features allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Synthesis and Derivatives

The synthesis of 3-Bromo-4-butoxy-5-ethoxybenzaldehyde typically involves bromination of 4-butoxy-5-ethoxybenzaldehyde under controlled conditions. This process can yield various derivatives with altered biological activities due to changes in substituents on the benzene ring.

Case Studies

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of benzaldehyde show varying degrees of cytotoxicity against cancer cell lines. For example, a study reported IC50 values ranging from 3.6 μM to >10 μM for different analogs against KB cells .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could interfere with cellular signaling pathways, leading to apoptosis in tumor cells. This suggests a potential role for 3-Bromo-4-butoxy-5-ethoxybenzaldehyde in cancer therapy development .

Comparative Analysis with Similar Compounds

When compared with other brominated benzaldehydes, such as 3-Bromo-4-butoxy-5-methoxybenzaldehyde, the presence of both butoxy and ethoxy groups in 3-Bromo-4-butoxy-5-ethoxybenzaldehyde could enhance its solubility and bioavailability, potentially increasing its efficacy as an anticancer agent.

| Compound | Anticancer Activity | Notes |

|---|---|---|

| 3-Bromo-4-butoxy-5-ethoxybenzaldehyde | Moderate | Potential anti-inflammatory effects |

| 3-Bromo-4-butoxy-5-methoxybenzaldehyde | High | Stronger cytotoxicity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.